

# Application Note: Structural Elucidation of Diisopropyl Sulfide using NMR Spectroscopy

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## Compound of Interest

Compound Name: *Diisopropyl sulfide*

CAS No.: 625-80-9

Cat. No.: B167237

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Audience: Researchers, scientists, and drug development professionals.

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol for the analysis of **diisopropyl sulfide** using  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy. We present typical spectral data, comprehensive experimental procedures for sample preparation and data acquisition, and visual workflows to aid in understanding the principles of structural determination by NMR.

## Introduction to NMR-based Structural Elucidation

**Diisopropyl sulfide**, with the chemical formula  $\text{C}_6\text{H}_{14}\text{S}$ , is a simple symmetrical thioether. Its straightforward structure provides an excellent model for demonstrating the fundamental principles of NMR spectroscopy in molecular identification. Due to the inherent symmetry of the molecule,  $((\text{CH}_3)_2\text{CH})_2\text{S}$ , only two distinct sets of signals are expected in both its  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra, making it an ideal compound for illustrating concepts such as chemical equivalence, chemical shift, and spin-spin coupling.

This note outlines the expected NMR data and provides a standardized protocol for its acquisition and analysis, which can be adapted for other small organic molecules.

## NMR Spectral Data for Diisopropyl Sulfide

The quantitative NMR data for **diisopropyl sulfide**, acquired in deuterated chloroform ( $\text{CDCl}_3$ ), are summarized below. The chemical shifts are referenced to the residual solvent peak.

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for **Diisopropyl Sulfide** in  $\text{CDCl}_3$



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Data sourced from publicly available spectral databases.[1]

## Experimental Protocols

This section provides detailed methodologies for acquiring high-quality  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **diisopropyl sulfide**.

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

- Weighing the Sample:
  - For  $^1\text{H}$  NMR, accurately weigh 5-25 mg of **diisopropyl sulfide**. [2]
  - For  $^{13}\text{C}$  NMR, a higher concentration is recommended; weigh 50-100 mg of the sample. [2]
- Dissolution:

- Transfer the weighed sample into a clean, dry vial.
- Add approximately 0.5-0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ).<sup>[3][4]</sup>
- Gently swirl the vial until the sample is completely dissolved.
- Transfer to NMR Tube:
  - Use a clean 5 mm NMR tube that is free of scratches or defects.<sup>[3][4]</sup>
  - If any particulate matter is visible, filter the solution into the NMR tube using a Pasteur pipette with a small cotton or glass wool plug.<sup>[2][5][6]</sup>
- Capping and Labeling:
  - Cap the NMR tube securely.
  - Wipe the outside of the tube clean with a lint-free tissue.
  - Label the tube clearly near the top.

The following parameters are recommended for a standard high-field NMR spectrometer (e.g., 400 MHz or higher).

Table 2: Recommended NMR Spectrometer Parameters



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## Visualizing Workflows and Molecular Interactions

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and the physical principles underlying the NMR spectrum.



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Caption: Workflow for NMR-based structural elucidation.

The characteristic splitting pattern of **diisopropyl sulfide** arises from spin-spin coupling between adjacent, non-equivalent protons. The methine (-CH-) proton is coupled to the six protons of the two methyl (-CH<sub>3</sub>) groups, and vice-versa.



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Caption: Spin-spin coupling in **diisopropyl sulfide**.

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## References

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